molecular formula C12H13Cl2N3O2S B2803209 Ethyl 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride CAS No. 1351590-46-9

Ethyl 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride

Cat. No. B2803209
CAS RN: 1351590-46-9
M. Wt: 334.22
InChI Key: MMFXHWXDDBHSLX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly through the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These derivatives have demonstrated effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia, suggesting potential as anticancer agents (Temple et al., 1983).

Enzyme Inhibition for Diabetes Management

Ethyl 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride derivatives have been studied for their α-glucosidase and β-glucosidase inhibition activities. These activities are crucial for managing diabetes by controlling blood sugar levels. A particular study found significant inhibition towards these enzymes, highlighting the compound's potential in diabetes treatment (Babar et al., 2017).

Synthesis of Heterocyclic Compounds

Research has explored the compound for synthesizing various heterocyclic derivatives with potential biological activities. For example, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives have been synthesized, demonstrating the compound's versatility in producing chemically diverse molecules (Mohamed, 2021).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal potential of thiazole derivatives synthesized from this compound. These compounds exhibit significant activities against various bacterial and fungal strains, suggesting their use in developing new antimicrobial agents (Shirai et al., 2013).

Molluscicidal Properties

Research has also highlighted the compound's utility in synthesizing derivatives with molluscicidal properties. These properties are valuable in controlling snails that act as intermediate hosts for parasitic diseases, indicating potential applications in public health for controlling schistosomiasis (El-bayouki & Basyouni, 1988).

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride is Factor Xa . Factor Xa is a crucial enzyme in the coagulation cascade, which plays a significant role in blood clotting and inflammation.

Mode of Action

This compound acts as a direct Factor Xa inhibitor . By inhibiting Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.

Result of Action

The primary molecular effect of this compound’s action is the inhibition of Factor Xa, leading to a decrease in thrombin production. This reduction in thrombin levels leads to less fibrin formation, thereby reducing blood clot formation at the cellular level .

properties

IUPAC Name

ethyl 2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S.ClH/c1-2-18-11(17)5-9-7-19-12(15-9)16-10-4-3-8(13)6-14-10;/h3-4,6-7H,2,5H2,1H3,(H,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFXHWXDDBHSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=NC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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